2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1204296-76-3
VCID: VC2986508
InChI: InChI=1S/C16H15N3O2/c1-9-4-6-12(7-5-9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21)
SMILES: CC1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol

2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS No.: 1204296-76-3

Cat. No.: VC2986508

Molecular Formula: C16H15N3O2

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid - 1204296-76-3

Specification

CAS No. 1204296-76-3
Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
IUPAC Name 2,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C16H15N3O2/c1-9-4-6-12(7-5-9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21)
Standard InChI Key XUYAXKSGSRJRAM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O

Introduction

Synthesis Methods

The synthesis of 2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions. These may include condensation reactions between appropriate precursors, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Synthesis StepDescription
1. Precursor PreparationSynthesis of the necessary pyrazole and pyrimidine precursors.
2. Condensation ReactionReaction between the precursors to form a key intermediate.
3. CyclizationFormation of the pyrazolo[1,5-a]pyrimidine ring.
4. ModificationIntroduction of the 4-methylphenyl group and carboxylic acid moiety.

Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential biological activities. These compounds have shown promise as anti-inflammatory agents, antimicrobial agents, and anticancer drugs. The specific biological activity of 2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid would depend on its interaction with biological targets, which could be influenced by its structural features.

Biological ActivityPotential Use
Anti-inflammatoryTreatment of inflammatory diseases.
AntimicrobialTreatment of infections.
AnticancerTreatment of cancer.

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